molecular formula C21H25N3O B4187080 3-methyl-N-[3-(1-propyl-1H-benzimidazol-2-yl)propyl]benzamide

3-methyl-N-[3-(1-propyl-1H-benzimidazol-2-yl)propyl]benzamide

Cat. No. B4187080
M. Wt: 335.4 g/mol
InChI Key: GDOSLPDCRSNJOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methyl-N-[3-(1-propyl-1H-benzimidazol-2-yl)propyl]benzamide is a chemical compound that has been widely used in scientific research for its various applications. It is a benzimidazole derivative that has been synthesized using different methods.

Mechanism of Action

The mechanism of action of 3-methyl-N-[3-(1-propyl-1H-benzimidazol-2-yl)propyl]benzamide involves its interaction with specific targets in the cell. For instance, as a fluorescent probe for zinc ions, it binds to zinc ions and emits fluorescence upon excitation. As an inhibitor of protein kinase CK2, it binds to the active site of the enzyme and inhibits its activity. As an anticancer agent, it induces apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-methyl-N-[3-(1-propyl-1H-benzimidazol-2-yl)propyl]benzamide have been studied extensively. It has been shown to have a high selectivity for zinc ions and protein kinase CK2. It has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. Moreover, it has been shown to have low toxicity in normal cells.

Advantages and Limitations for Lab Experiments

The advantages of using 3-methyl-N-[3-(1-propyl-1H-benzimidazol-2-yl)propyl]benzamide in lab experiments include its high yield and purity, its selectivity for specific targets, and its low toxicity in normal cells. However, its limitations include its high cost and the need for specialized equipment for its synthesis and detection.

Future Directions

The future directions for the use of 3-methyl-N-[3-(1-propyl-1H-benzimidazol-2-yl)propyl]benzamide in scientific research are vast. One of the future directions is to explore its potential as a therapeutic agent for various diseases, including cancer. Another future direction is to develop new methods for its synthesis and detection. Moreover, its potential for use in imaging and sensing applications can be explored further. Additionally, its interaction with other targets in the cell can be studied to gain a deeper understanding of its mechanism of action.

Scientific Research Applications

3-methyl-N-[3-(1-propyl-1H-benzimidazol-2-yl)propyl]benzamide has been widely used in scientific research for its various applications. It has been used as a fluorescent probe for the detection of zinc ions in biological systems. It has also been used as an inhibitor of protein kinase CK2, which is involved in the regulation of various cellular processes. Moreover, it has been used as an anticancer agent due to its ability to induce apoptosis in cancer cells.

properties

IUPAC Name

3-methyl-N-[3-(1-propylbenzimidazol-2-yl)propyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O/c1-3-14-24-19-11-5-4-10-18(19)23-20(24)12-7-13-22-21(25)17-9-6-8-16(2)15-17/h4-6,8-11,15H,3,7,12-14H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDOSLPDCRSNJOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=CC=CC=C2N=C1CCCNC(=O)C3=CC=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methyl-N-[3-(1-propyl-1H-benzimidazol-2-yl)propyl]benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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